4-(4-chlorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
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Overview
Description
4-(4-chlorophenyl)-1-hydroxy-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a trimethyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-hydroxy-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using hydrogen peroxide or other suitable oxidizing agents.
Methylation: The trimethyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-hydroxy-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can yield an alcohol or amine.
Scientific Research Applications
4-(4-chlorophenyl)-1-hydroxy-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-hydroxy-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(4-bromophenyl)-1-hydroxy-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(4-chlorophenyl)-1-hydroxy-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an antimicrobial and anticancer agent, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H15ClN2O2 |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-hydroxy-2,2,4-trimethyl-1-oxido-4H-imidazol-1-ium |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-11(9-4-6-10(13)7-5-9)15(17)12(2,3)14(8)16/h4-8,16H,1-3H3 |
InChI Key |
LVTZWTNCCUCQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C)[O-])C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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